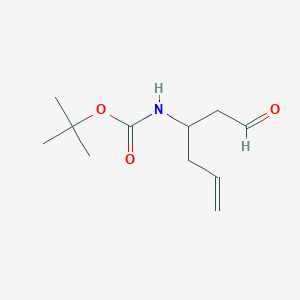

Boc-(S)-alpha-(2-pyridinylmethyl)-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

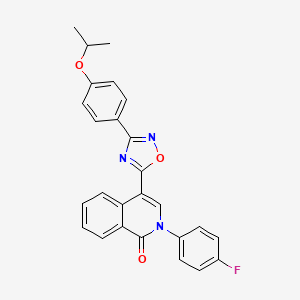

“Boc-(S)-alpha-(2-pyridinylmethyl)-proline” is a research chemical with the molecular formula C16H22N2O4 and a molecular weight of 306.362 . It is not intended for human or veterinary use.

Synthesis Analysis

A transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy, has been disclosed . This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .Molecular Structure Analysis

The molecular structure of “Boc-(S)-alpha-(2-pyridinylmethyl)-proline” consists of a pyridinylmethyl group attached to a proline molecule, which is further modified with a tert-butoxycarbonyl (Boc) protecting group .Physical And Chemical Properties Analysis

“Boc-(S)-alpha-(2-pyridinylmethyl)-proline” has a molecular weight of 306.36 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications

Peptide Structure and Function

Boc-(S)-alpha-(2-pyridinylmethyl)-proline and its derivatives play a crucial role in the conformation and function of peptides. For example, a study on a 16-residue zervamicin IIA analog peptide containing Boc-Trp-Ile-Ala-Aib-Ile-Val-Aib-Leu-Aib-Pro-Ala-Aib-Pro-Aib-Pro-Phe-OMe demonstrated the importance of proline residues in maintaining the structural integrity of peptides, impacting their biological activity (Karle et al., 1987).

Asymmetric Catalysis

Boc-l-proline serves as a chiral ligand for the enantioselective addition of phenylacetylene to aromatic aldehydes, expanding the utility of proline in asymmetric catalysis. This application showcases the synthetic versatility of proline derivatives in producing compounds with high enantioselectivity (Zhou et al., 2004).

Material Synthesis

In material science, Boc-protected proline derivatives are utilized for the synthesis of complex molecules and materials. For instance, the synthesis of well-defined homopolypeptides, copolypeptides, and hybrids of poly(l-proline) was achieved using Boc-protected l-proline, highlighting the role of Boc-proline in polymer chemistry and its contribution to advancing material science (Gkikas et al., 2011).

Chemical Synthesis and Drug Development

Boc-(S)-proline is instrumental in the synthesis of complex molecules with potential therapeutic applications. For example, it was used in the total synthesis of (+)-ipalbidine, demonstrating its utility in creating bioactive compounds through sophisticated synthetic routes (Chea & Clive, 2015).

Novel Surfactants and Drug Delivery Systems

Boc-(S)-alpha-(2-pyridinylmethyl)-proline derivatives have also been explored for the development of novel surfactants and potential drug delivery systems. A study on the synthesis and properties of a novel bolaamphiphile surfactant derived from proline shows the application of Boc-protected proline derivatives in creating new materials with potential biomedical applications (Hu et al., 2016).

Safety and Hazards

The safety and hazards associated with “Boc-(S)-alpha-(2-pyridinylmethyl)-proline” are not specified in the search results. As a research chemical, it is not intended for human or veterinary use.

Future Directions

properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-6-8-16(18,13(19)20)11-12-7-4-5-9-17-12/h4-5,7,9H,6,8,10-11H2,1-3H3,(H,19,20)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKWNICGDIAROK-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2743542.png)

![N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2743543.png)

![(Z)-methyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2743544.png)

![6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2743547.png)

![(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride](/img/structure/B2743548.png)

![2-(((1-(Benzo[d][1,3]dioxol-5-yl)ethylidene)amino)oxy)acetic acid](/img/structure/B2743560.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(2-fluorophenoxy)methyl]-4-hexyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743561.png)

![2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2743563.png)